2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methylsulfanyl group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a carboxylic acid group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.
Borylation: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester.
Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the boron-containing group can facilitate interactions with biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)pyrimidine-4-carboxylic acid: Lacks the boron-containing group.
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Lacks the carboxylic acid group.
Uniqueness
The unique combination of the methylsulfanyl, boron-containing, and carboxylic acid groups in 2-(Methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
IUPAC Name |
2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4S/c1-11(2)12(3,4)19-13(18-11)7-6-14-10(20-5)15-8(7)9(16)17/h6H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWYFKWSULZOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C(=O)O)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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